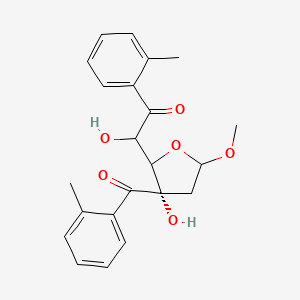
2-hydroxy-2-((2R,3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-1-o-tolylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is a purine nucleoside analog with a molecular formula of C22H24O6 and a molecular weight of 384.42 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . It is primarily used in research settings to study its effects on DNA synthesis and apoptosis induction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside typically involves the protection of hydroxyl groups followed by the introduction of toluoyl groups. The process begins with the selective protection of the hydroxyl groups on the ribofuranoside ring.
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the toluoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium carbonate in polar aprotic solvents are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is widely used in scientific research due to its antitumor properties. Its applications include:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside involves the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it interferes with the normal function of nucleosides in DNA replication. This disruption leads to the activation of apoptotic pathways, resulting in cell death . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranoside
- 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride
Uniqueness
Methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside is unique due to its specific structure and the presence of toluoyl groups at the 3 and 5 positions. This structural configuration contributes to its distinct antitumor activity and its ability to inhibit DNA synthesis . Compared to similar compounds, it offers a unique combination of chemical stability and biological activity, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H24O6 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
2-hydroxy-2-[(3S)-3-hydroxy-5-methoxy-3-(2-methylbenzoyl)oxolan-2-yl]-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C22H24O6/c1-13-8-4-6-10-15(13)18(23)19(24)21-22(26,12-17(27-3)28-21)20(25)16-11-7-5-9-14(16)2/h4-11,17,19,21,24,26H,12H2,1-3H3/t17?,19?,21?,22-/m1/s1 |
Clave InChI |
PSUQQBDUHQQQHR-PILOEQONSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)C(C2[C@@](CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |
SMILES canónico |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)OC)(C(=O)C3=CC=CC=C3C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















